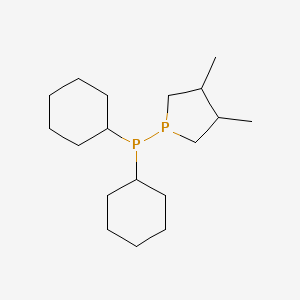
1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane is an organophosphorus compound known for its unique structural properties and applications in various fields of chemistry. This compound features a phospholane ring substituted with dicyclohexylphosphanyl and dimethyl groups, making it a valuable ligand in organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane can be synthesized through a multi-step process involving the reaction of cyclohexylphosphine with 3,4-dimethylphospholane. The reaction typically requires a catalyst and is carried out under inert conditions to prevent oxidation. The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated reagents and catalysts like palladium are often employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which are crucial in catalysis and material science.
Biology: The compound is explored for its potential in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets include transition metals like palladium, platinum, and rhodium, and the pathways involve the formation and stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,3-Bis(dicyclohexylphosphino)propane
- Dichlorobis(1-(dicyclohexylphosphanyl)piperidine)palladium
Comparison: 1-(Dicyclohexylphosphanyl)-3,4-dimethylphospholane is unique due to its specific substitution pattern on the phospholane ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers enhanced stability and selectivity in catalytic applications. Its bulky dicyclohexyl groups provide steric hindrance, reducing unwanted side reactions and improving the efficiency of catalytic processes.
Eigenschaften
CAS-Nummer |
189944-74-9 |
|---|---|
Molekularformel |
C18H34P2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
dicyclohexyl-(3,4-dimethylphospholan-1-yl)phosphane |
InChI |
InChI=1S/C18H34P2/c1-15-13-19(14-16(15)2)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h15-18H,3-14H2,1-2H3 |
InChI-Schlüssel |
PXFIAFFKGJZKNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CP(CC1C)P(C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


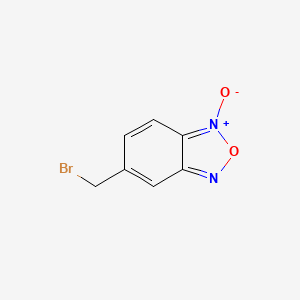
![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
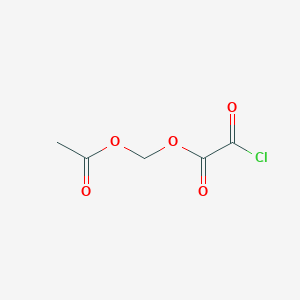
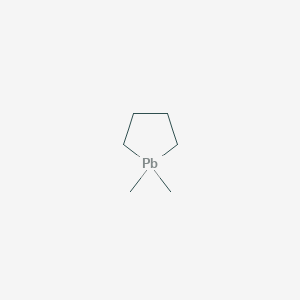
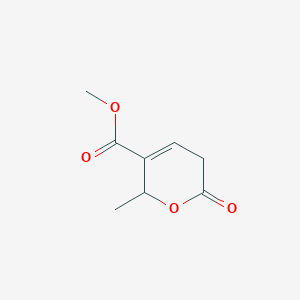
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
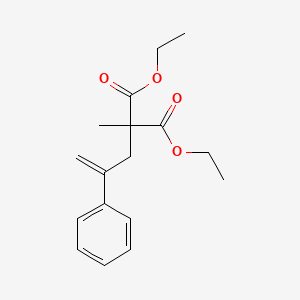
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
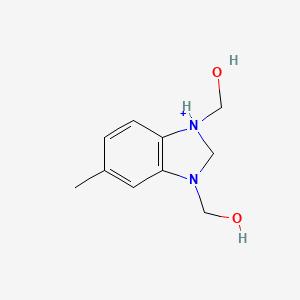
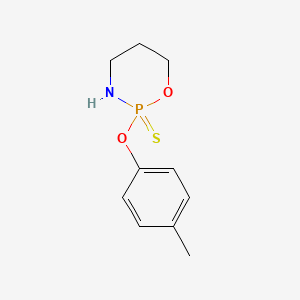
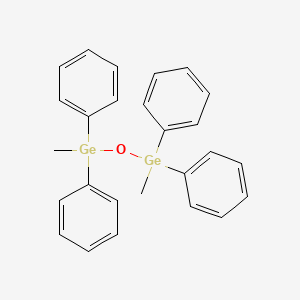
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)
![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
